N-4-Benzyloxyphenyl a-Benzilidene-d5 Isobutyrylacetamide

Analytical Chemistry LC-MS/MS Stable Isotope Labeling

Quantitative LC-MS assays for atorvastatin metabolites fail without an isotopically identical internal standard. Unlabeled or N-2 positional isomers introduce retention time shifts and ionization bias. • Pentadeuterated (d5) label provides +5 Da mass shift for MS selectivity. • Matches unlabeled N-4 analyte in chromatography and matrix effects. • Essential for pharmacokinetics, process monitoring, and clinical forensics.

Molecular Formula C26H25NO3
Molecular Weight 404.5 g/mol
Cat. No. B12341168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-Benzyloxyphenyl a-Benzilidene-d5 Isobutyrylacetamide
Molecular FormulaC26H25NO3
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17+/i3D,5D,6D,9D,10D
InChIKeyFCQZYAJFAUTKRU-DQBUSOKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide


N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide (CAS 1020719-20-3) is a stable isotope-labeled compound, specifically a pentadeuterated (d5) derivative of an atorvastatin metabolite intermediate . It has a molecular formula of C26H20D5NO3 and a molecular weight of 404.51 . The compound serves as a deuterated intermediate for the metabolite of atorvastatin, a selective, competitive HMG-CoA reductase inhibitor [1]. Its primary utility lies in analytical chemistry applications, particularly as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) for precise quantification . This compound is intended exclusively for research and laboratory use .

Limitations of Unlabeled Analogs for N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide


Substituting N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide with its unlabeled counterpart (N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide, CAS 163217-66-1) or a positional isomer (N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide, CAS 1020719-18-9) fundamentally compromises the analytical validity of quantitative LC-MS assays [1][2]. The unlabeled compound cannot serve as an internal standard (IS) for the analyte because it lacks the necessary mass differential for selective detection [3]. While the N-2 positional isomer is deuterated and offers a mass shift, it is a distinct chemical entity with potentially different chromatographic retention time and ionization efficiency, which fails the core requirement of a SIL-IS: that it must behave identically to the target analyte in the sample matrix to correct for extraction losses, matrix effects, and instrument variability [4][5]. The d5-labeled N-4 compound is uniquely positioned to mimic the exact physicochemical behavior of the unlabeled N-4 analyte, ensuring co-elution and accurate quantification.

Method Selection Criteria for N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide


Mass Differentiation for SIL-IS Function

The defining feature of this compound as a stable isotope-labeled internal standard (SIL-IS) is its specific mass shift relative to the target analyte. N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide incorporates five deuterium atoms (d5), yielding a molecular weight of 404.51 Da . This is a precise +5.03 Da mass difference from the unlabeled N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide (CAS 163217-66-1), which has a molecular weight of 399.48 Da [1]. This distinct and substantial mass shift enables unambiguous mass spectrometric differentiation between the internal standard and the native analyte, which is the non-negotiable, foundational requirement for any compound to function as a SIL-IS in quantitative assays [2].

Analytical Chemistry LC-MS/MS Stable Isotope Labeling

Isomeric and Isotopic Identity Specificity

The compound's value is anchored in its specific chemical identity: it is the d5-labeled version of the N-4 substituted benzilidene isobutyrylacetamide, an established intermediate of an atorvastatin metabolite [1]. This is in direct contrast to the N-2 positional isomer, N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide (CAS 1020719-18-9) [2]. In the context of atorvastatin-related research, the N-4 and N-2 isomers represent distinct chemical entities potentially derived from different synthetic pathways or degradation routes . Using the incorrect isomer as an internal standard would introduce a systematic error, as it would not accurately mimic the behavior of the N-4 analyte in the sample matrix, leading to inaccurate quantification [3]. The labeled N-4 compound is therefore uniquely suited for studies requiring the specific tracking or quantification of the N-4 substituted intermediate.

Metabolite Identification Impurity Profiling Pharmaceutical Analysis

Verified Purity and Physical Form

The compound is supplied with a verified isotopic purity of 95% atom D and a defined physical form as a white solid . This is a critical specification for an internal standard, as low isotopic enrichment or undefined purity can lead to significant analytical error, a phenomenon documented for SIL-IS [1]. This stands in contrast to many custom-synthesized or lower-grade research chemicals, where purity may be nominal or not rigorously confirmed by the supplier. The high isotopic purity ensures that the contribution of the unlabeled species to the signal of the target analyte is minimized, preventing overestimation of the analyte's concentration [2]. The defined physical form and solubility (in acetone, chloroform, dichloromethane, ethyl acetate) facilitate accurate preparation of stock and working standard solutions .

Analytical Standards Method Validation Quality Control

Application Scenarios for N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide


Atorvastatin Metabolite Profiling by LC-MS/MS

This compound is the optimal choice as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods designed for the specific and accurate quantification of the unlabeled N-4 metabolite intermediate in complex biological matrices (e.g., plasma, hepatocyte incubations) [1]. Its +5 Da mass shift from the analyte enables precise mass spectrometric differentiation, while its near-identical chemical properties ensure it compensates for matrix effects and extraction variability [2]. This application is directly supported by the documented use of deuterated internal standards for atorvastatin and its metabolites in parallel chromatography and LC-MS workflows [3].

Process Development and Impurity Tracking

In the synthesis and manufacturing of atorvastatin, this d5-labeled compound serves as a precise tracer for monitoring the fate of the N-4 intermediate during process optimization or scale-up [1]. It can be spiked into reaction mixtures to differentiate process-related impurities or to quantify the target intermediate in the presence of structurally similar side-products [2]. This application leverages its isomeric specificity (N-4 vs. N-2), which is crucial for accurate monitoring in the complex chemical environment of a synthetic route [4].

Forensic and Clinical Confirmation of Atorvastatin Exposure

For forensic or clinical laboratories requiring unequivocal confirmation of atorvastatin exposure or metabolism, this compound can be used as a SIL-IS for the analysis of the specific N-4 metabolite intermediate in human samples [1]. The high isotopic purity and defined form of the commercial standard are essential for meeting the rigorous validation and quality control standards required in these regulated environments [2]. Its use ensures that any quantification of the metabolite is robust and defensible, which is paramount for clinical interpretation or legal proceedings [5].

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